molecular formula C20H22N2O6S B2904931 Ethyl 4-(4-(morpholinosulfonyl)benzamido)benzoate CAS No. 313520-85-3

Ethyl 4-(4-(morpholinosulfonyl)benzamido)benzoate

Cat. No. B2904931
CAS RN: 313520-85-3
M. Wt: 418.46
InChI Key: MFJJOFBNSVYKLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of Ethyl 4-(4-(morpholinosulfonyl)benzamido)benzoate, benzoate compounds are generally synthesized through processes such as alkylation and esterification .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(4-(morpholinosulfonyl)benzoate) and its derivatives have been explored extensively in medicinal chemistry for their potential as therapeutic agents. In one study, derivatives were synthesized as thrombin-receptor antagonists, indicating their potential in cardiovascular disease treatment. Additionally, these compounds have been evaluated for their antiproliferative activities against various cancer cell lines, including breast and lung cancer, highlighting their promise in cancer therapy (郭瓊文, 2006).

Polymer Science and Material Engineering

In polymer science, the focus has been on the synthesis and applications of polymers incorporating morpholino groups. One study discussed the synthesis of biodegradable polyesteramides with pendant functional groups, derived from morpholine-2,5-dione, for potential use in biomedical applications. These polymers demonstrate how morpholino derivatives can be integrated into materials with specific functionalities and degradability (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).

Organic Synthesis and Catalysis

Ethyl 4-(4-(morpholinosulfonyl)benzoate) and related compounds have also found applications in organic synthesis and catalysis. Research has shown these compounds can act as intermediates in the synthesis of complex organic molecules. For instance, their role in the synthesis of N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones showcases their utility in generating molecules with potential biological activity (T. Jagodziński, A. Wesołowska, J. Sośnicki, 2000).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of Ethyl 4-(4-(morpholinosulfonyl)benzoate) have been used in the analysis of water contaminants. A study detailing the analysis of aliphatic amines in wastewater utilizes derivatives for derivatization, highlighting the compound's utility in enhancing detection sensitivity and specificity (F. Sacher, S. Lenz, H. Brauch, 1997).

properties

IUPAC Name

ethyl 4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-2-28-20(24)16-3-7-17(8-4-16)21-19(23)15-5-9-18(10-6-15)29(25,26)22-11-13-27-14-12-22/h3-10H,2,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJJOFBNSVYKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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